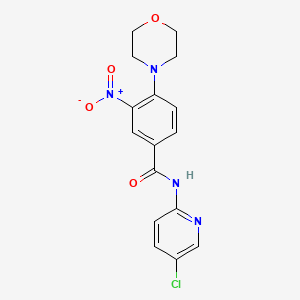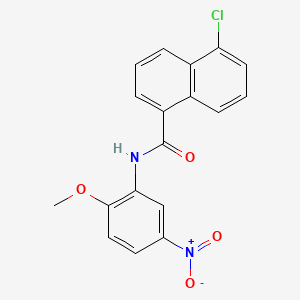
5-chloro-N-(2-methoxy-5-nitrophenyl)-1-naphthamide
Vue d'ensemble
Description
5-chloro-N-(2-methoxy-5-nitrophenyl)-1-naphthamide, commonly known as MNAC, is a chemical compound that has found various applications in scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in the regulation of several cellular processes, including cell proliferation, differentiation, and apoptosis.
Applications De Recherche Scientifique
MNAC has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. MNAC has also been investigated for its ability to modulate the immune system and reduce inflammation, which could be useful in the treatment of autoimmune diseases.
Mécanisme D'action
MNAC inhibits the activity of CK2 by binding to its catalytic subunit. CK2 is a serine/threonine kinase that is involved in the regulation of several cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, MNAC disrupts these processes and induces cell death in cancer cells.
Biochemical and Physiological Effects:
MNAC has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. MNAC has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
MNAC is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in cellular processes. However, its low solubility in aqueous solutions can limit its use in certain experiments. MNAC is also sensitive to light and air, which can lead to degradation and loss of activity.
Orientations Futures
There are several future directions for the research on MNAC. One area of interest is the development of MNAC derivatives with improved solubility and stability. Another area of research is the investigation of the potential of MNAC as a therapeutic agent for autoimmune diseases. Additionally, the role of CK2 in other cellular processes, such as DNA repair and transcriptional regulation, could be further explored using MNAC as a tool.
Propriétés
IUPAC Name |
5-chloro-N-(2-methoxy-5-nitrophenyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-25-17-9-8-11(21(23)24)10-16(17)20-18(22)14-6-2-5-13-12(14)4-3-7-15(13)19/h2-10H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEXKYVAQJDNJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=C2C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



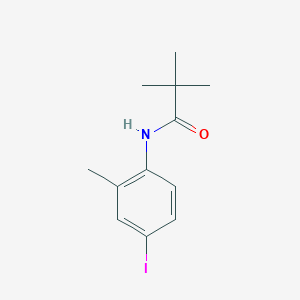
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4407335.png)
![2-methoxy-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B4407337.png)
![2-methoxy-3-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4407346.png)
![4-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4407351.png)
![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B4407358.png)
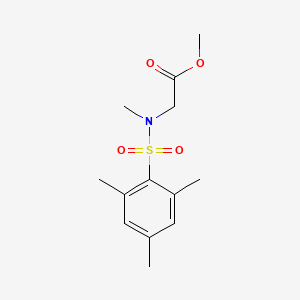
![3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4407365.png)

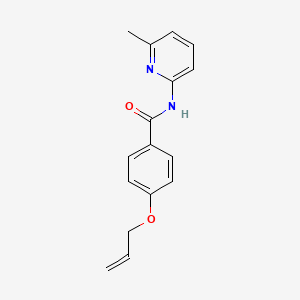
![N-(9-ethyl-9H-carbazol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4407399.png)
![3-({isopropyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate](/img/structure/B4407403.png)
![4-[(cyclopropylcarbonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B4407411.png)
